![molecular formula C28H23N5O6 B2705928 N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894931-59-0](/img/no-structure.png)

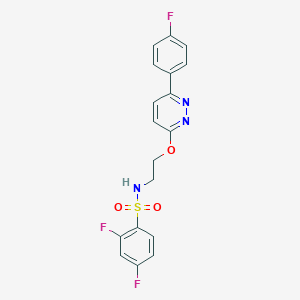

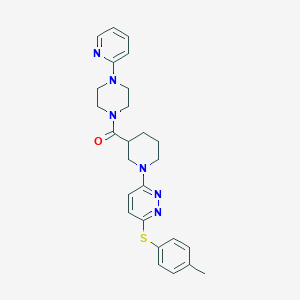

N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O6 and its molecular weight is 525.521. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

Synthetic Pathways : The synthesis of quinazolinone derivatives often involves reactions of anthranilamide with isocyanates, leading to various dihydro-quinazolinones and oxazoloquinazolinones. For example, the reaction of anthranilamide with 2-chloro-ethyl isocyanate in methanol or acetonitrile has been demonstrated to produce 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through intermediate steps, highlighting a method for constructing complex quinazolinone frameworks (Chern et al., 1988).

Cyclization Reactions : Platinum-catalyzed dehydroalkoxylation-cyclization cascades have been employed to synthesize tetracyclic compounds via N-O bond cleavage from ortho-alkynylphenylureas and -acetamides. This method demonstrates the utility of transition metal catalysis in facilitating complex ring formations, producing compounds like 5-methyl-12-propylindolo[1,2-c]quinazolin-6(5H)-one (Nakamura et al., 2009).

Biological Activities

Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant in vitro antitumor activity, with certain derivatives displaying broad-spectrum antitumor activity and potency greater than the positive control 5-FU. This research underscores the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Anticonvulsant and GABAergic Activity : Synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for anticonvulsant activity highlighted the role of the NHCO cyclic fragment in their activity. Although not all derivatives showed desired activity, this work contributes to understanding the structure-activity relationship in designing anticonvulsant drugs (El Kayal et al., 2022).

Antimicrobial and Antiprotozoal Agents : Research into quinoxaline-based 1,3,4-oxadiazoles has shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This demonstrates the potential of heterocyclic compounds in addressing various infectious diseases (Patel et al., 2017).

Properties

CAS No. |

894931-59-0 |

|---|---|

Molecular Formula |

C28H23N5O6 |

Molecular Weight |

525.521 |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |

InChI |

InChI=1S/C28H23N5O6/c1-16-7-6-10-20(17(16)2)29-24(34)13-32-21-12-23-22(37-15-38-23)11-19(21)27(35)33(28(32)36)14-25-30-26(31-39-25)18-8-4-3-5-9-18/h3-12H,13-15H2,1-2H3,(H,29,34) |

InChI Key |

BQTAWGADTIHQKM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d]thiazol-6-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2705845.png)

![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)

![N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705849.png)

![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)

![(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2705853.png)

![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2705857.png)